

JKE-1674: A Technical Guide to its Selectivity for GPX4

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Compound of Interest

Compound Name: JKE-1674

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This document provides a detailed technical overview of **JKE-1674**, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). **JKE-1674** is a key metabolite of the parent compound ML210 and serves as a critical tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its unique, multi-step activation mechanism within the cellular environment is fundamental to its high selectivity for GPX4.

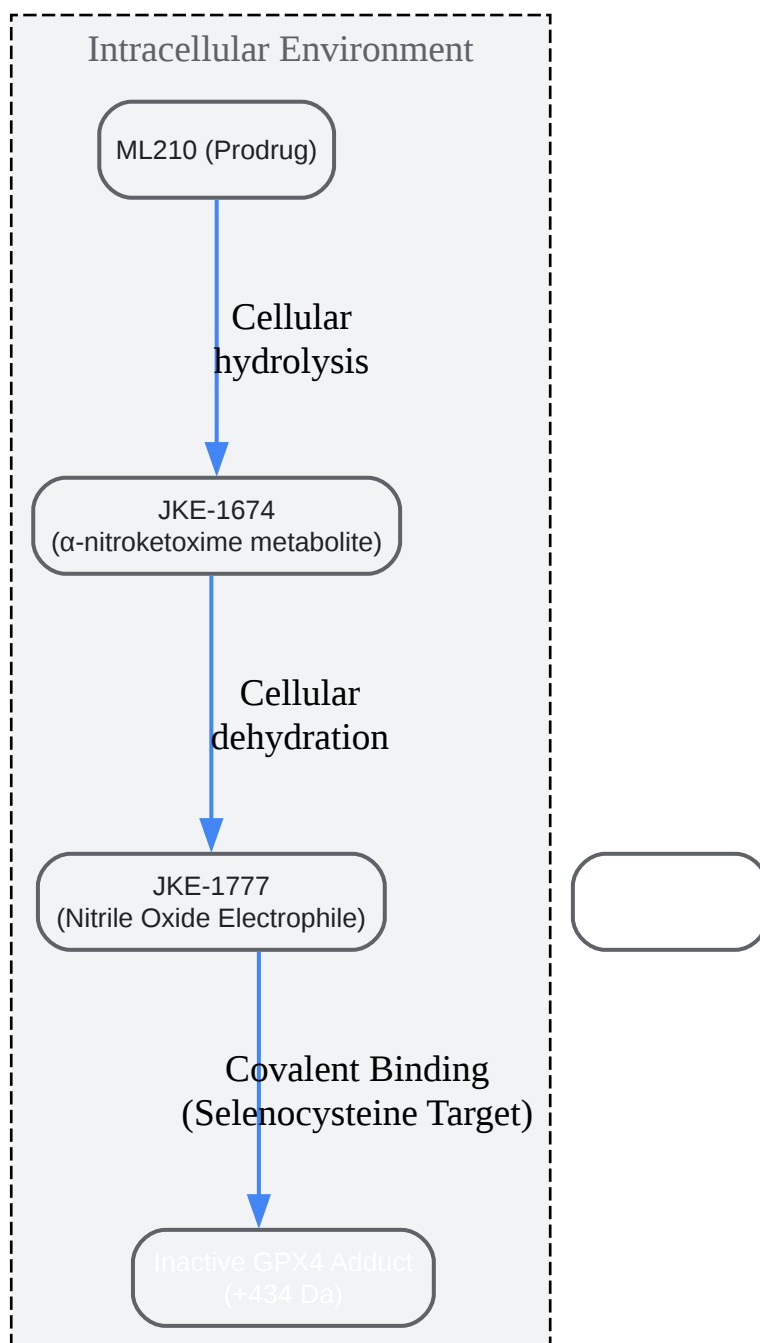
Mechanism of Action: A Tale of Two-Step Cellular Activation

JKE-1674's selectivity is intrinsically linked to its mechanism of action, which requires intracellular chemical transformations to become active. Unlike direct inhibitors, **JKE-1674** is a pro-drug that is generated from its parent compound, ML210, and subsequently undergoes further activation to covalently modify GPX4.

- **Formation from ML210:** In the cellular environment, ML210 is hydrolyzed, transforming its nitroisoxazole ring into an α -nitroketoxime group, yielding **JKE-1674**.^{[1][2][3]}
- **Dehydration to a Reactive Electrophile:** **JKE-1674** itself is not the final active molecule.^{[1][4]} It requires an additional cellular dehydration step, which converts the α -nitroketoxime into a highly reactive nitrile oxide electrophile, JKE-1777.^{[2][5][6]}

- Covalent Targeting of GPX4: This unstable JKE-1777 intermediate is the species that covalently binds to the catalytic selenocysteine residue of GPX4, inhibiting its function.[2][6] This covalent modification has been identified as a +434 Da adduct.[1][3][4]

This requirement for cellular activation explains why neither ML210 nor **JKE-1674** can engage with purified recombinant GPX4 or GPX4 in cell lysates; the necessary metabolic machinery is absent outside of intact cells.[1][3] This dependence on the intracellular environment is a key contributor to its selectivity, minimizing off-target interactions in the extracellular space.



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Caption: Intracellular activation pathway of ML210 to inhibit GPX4.

Quantitative Data: Selectivity and Potency

JKE-1674 demonstrates a highly selective profile, with its activity being equipotent to its parent compound, ML210. Its cell-killing effects are specifically linked to the induction of ferroptosis, as

they can be completely rescued by co-treatment with ferroptosis inhibitors like ferrostatin-1.[3]
[5] Compared to other classes of GPX4 inhibitors, such as chloroacetamides, **JKE-1674** exhibits significantly fewer off-target effects.[1][7]

Compound/Parameter	Target	Potency / Effect	Selectivity Notes	Reference(s)
JKE-1674	GPX4	Equipotent to ML210 in cell viability and CETSA experiments.	Activity is completely rescued by ferroptosis inhibitors (e.g., ferrostatin-1).	[1][5]
Proteome-wide	Retains the selective proteome-wide reactivity profile of ML210.	[1][4]		
Off-target	Exhibits fewer off-target effects compared to chloroacetamide inhibitors.	[1][7]		
JKE-1674-yne	GPX4	Enables affinity pull-down of GPX4 from cells.	Exhibits proteome-wide reactivity similar to ML210-yne.	[1][3]
JKE-1777	Purified GPX4	Forms a +434 Da covalent adduct with purified GPX4.	The active electrophile that directly binds the target.	[6]

Experimental Protocols for Determining Selectivity

The selectivity of **JKE-1674** for GPX4 has been established through a series of robust biochemical and cell-based assays.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a native, intracellular environment.^{[8][9]} The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.

- Protocol Outline:
 - Treatment: Intact cells (e.g., LOX-IMVI melanoma cells) are treated with **JKE-1674** (e.g., 10 μ M for 1 hour) or a vehicle control (DMSO).^[3]
 - Heating: The treated cells are lysed, and the resulting protein lysates are aliquoted and heated across a temperature gradient (e.g., 37°C to 73°C) for a short duration (e.g., 3 minutes).^[8]
 - Separation: The heated lysates are centrifuged to pellet the aggregated, denatured proteins.
 - Quantification: The amount of soluble GPX4 remaining in the supernatant at each temperature is quantified, typically by Western blotting.
 - Analysis: A "melting curve" is generated by plotting the percentage of soluble GPX4 against temperature. A shift in this curve to a higher temperature in the **JKE-1674**-treated samples indicates direct binding and thermal stabilization of GPX4.^[3]

Affinity Pull-Down with Alkyne Analogs

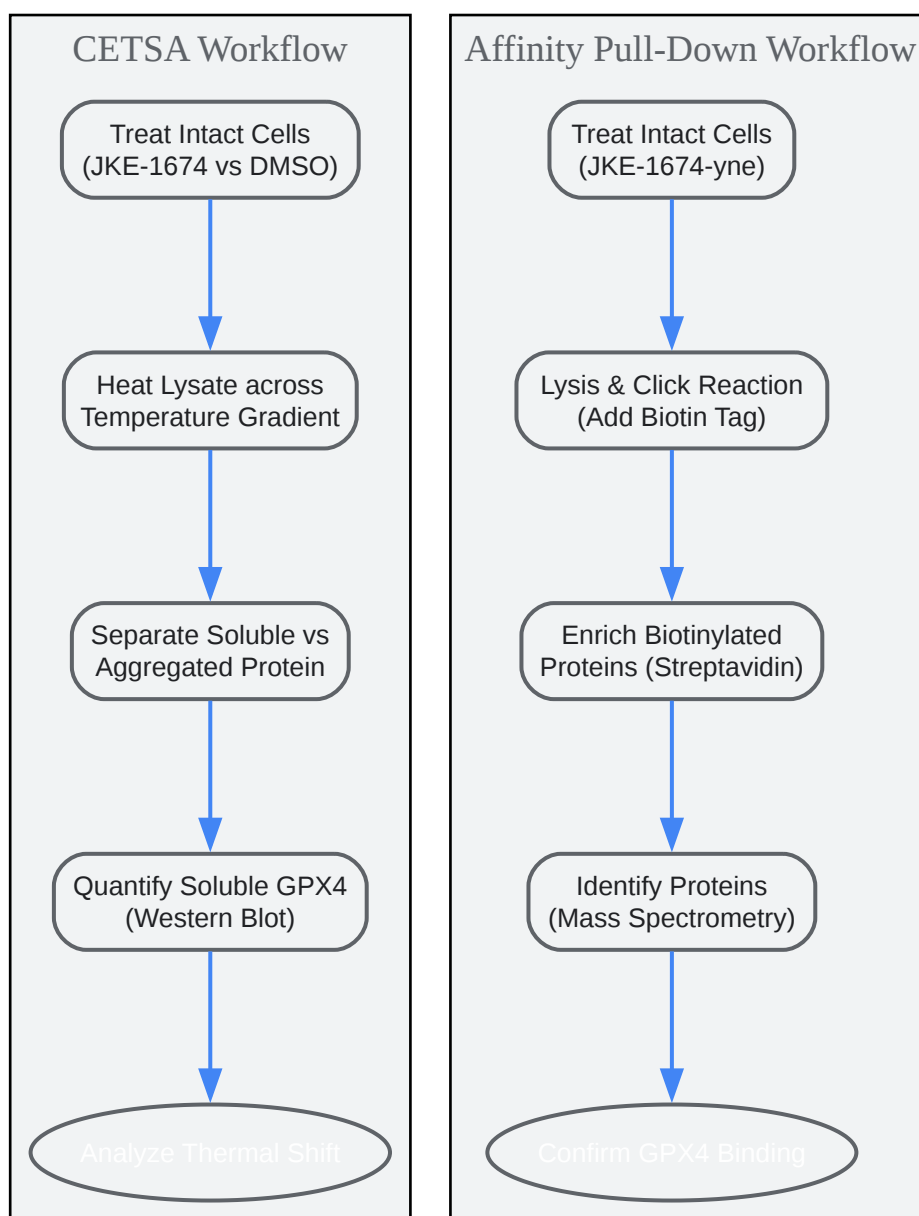
To identify the direct binding partners of **JKE-1674**, a clickable alkyne analog, **JKE-1674-yne**, was synthesized.^{[1][3]} This probe retains the core structure and cellular activity of **JKE-1674**.

- Protocol Outline:
 - Cell Treatment: Cells are treated with **JKE-1674-yne**.

- Lysis & Click Chemistry: Cells are lysed, and the alkyne-tagged proteins are covalently linked to a reporter molecule (e.g., biotin) via a copper-catalyzed "click" reaction.
- Enrichment: The biotin-tagged protein complexes are captured and enriched using streptavidin-coated beads.
- Identification: The enriched proteins are eluted and identified via mass spectrometry or Western blot. This method confirmed that **JKE-1674**-yne selectively pulls down GPX4 from the cellular proteome.^{[1][4]}

Proteome-Wide Reactivity Profiling

This technique extends the affinity pull-down approach to assess selectivity on a global scale. By comparing the proteins pulled down by **JKE-1674**-yne against those pulled down by a broader-spectrum probe or other inhibitors, the high selectivity for GPX4 can be visualized and confirmed.^{[1][3]}

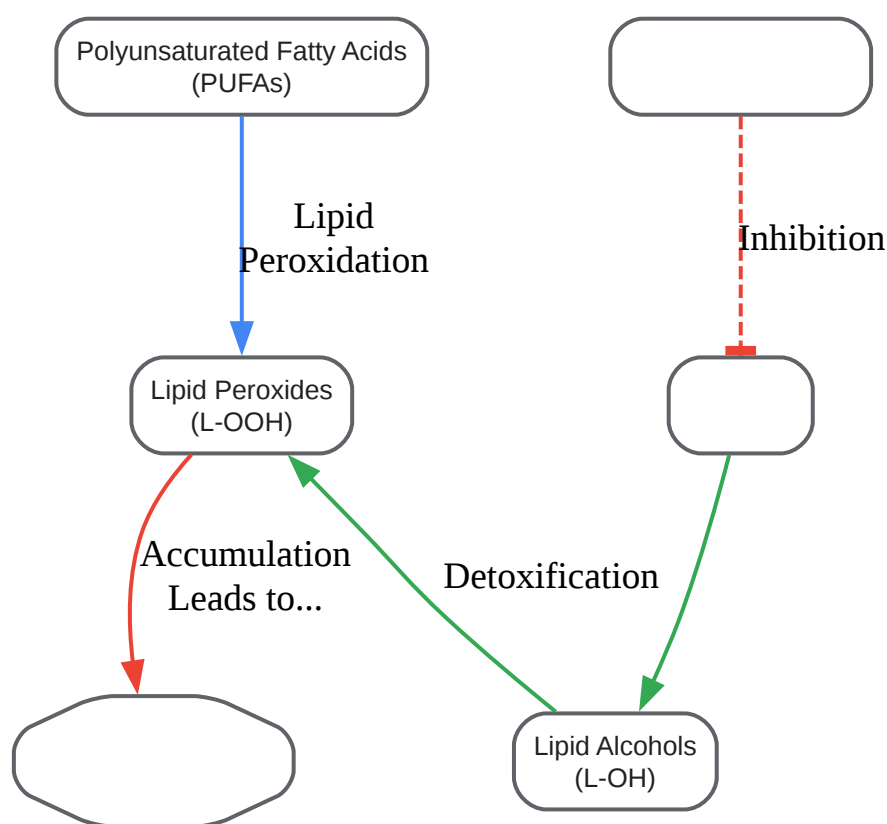


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Caption: Workflows for assessing **JKE-1674** target engagement.

The Ferroptosis Pathway and JKE-1674 Intervention

GPX4 is the central regulator of ferroptosis. It detoxifies lipid peroxides (L-OOH) into non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor. Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in oxidative damage and cell death. **JKE-1674**, through its active form JKE-1777, directly blocks this protective function.



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Caption: The role of GPX4 in ferroptosis and its inhibition by **JKE-1674**.

Conclusion

JKE-1674 is a highly selective, cell-active inhibitor of GPX4. Its selectivity is not derived from a high-affinity binding pocket in the traditional sense, but rather from a unique, two-step intracellular activation mechanism that transforms it into a short-lived, highly reactive electrophile in the vicinity of its target. This elegant mechanism minimizes off-target effects and makes **JKE-1674** and its parent compound ML210 invaluable tools for probing the biology of GPX4 and the therapeutic potential of inducing ferroptosis.

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